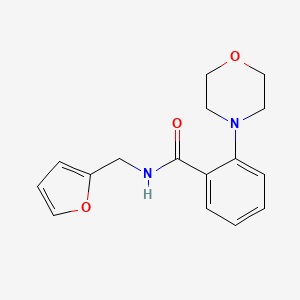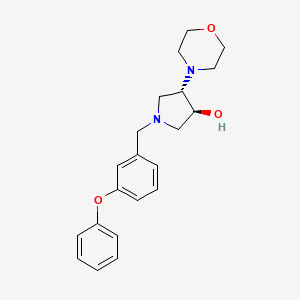![molecular formula C16H20N4O3S B4942957 N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathway of B cells and other immune cells. By inhibiting BTK, N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide blocks the activation of B cells and the production of cytokines, which are involved in the growth and survival of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects:
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. It inhibits the growth and survival of cancer cells by inducing apoptosis (programmed cell death) and blocking cell cycle progression. N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide also reduces inflammation in autoimmune diseases by suppressing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in cancer and autoimmune diseases. However, N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness in animal models.
Future Directions
There are several future directions for research on N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. One area of interest is the development of N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide as a therapeutic agent for cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide in humans. Another area of interest is the identification of biomarkers that can predict the response to N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide treatment. This can help to identify patients who are most likely to benefit from N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide therapy. Finally, further research is needed to understand the mechanism of action of N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide and its potential side effects. This can help to optimize the use of N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide in the clinic.
Synthesis Methods
The synthesis of N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves several chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2,6-dimethylpyridine to form a key intermediate, which is then reacted with morpholine and sodium hydride to give the final product, N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. The yield of N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is around 50%, and the purity is greater than 98%.
Scientific Research Applications
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied in preclinical studies for its potential use in the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been tested in vitro and in vivo in various cancer cell lines and animal models, including lymphoma, leukemia, multiple myeloma, and solid tumors.
properties
IUPAC Name |
N,2-dimethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-3-4-13(11-15(12)24(21,22)17-2)14-5-6-16(19-18-14)20-7-9-23-10-8-20/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSIYMLUASONIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)

![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)
![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)
![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride](/img/structure/B4942914.png)

![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride](/img/structure/B4942923.png)


![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4942938.png)
![3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4942942.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4942950.png)